Budipine - 57982-78-2

Budipine

Catalog Number: EVT-305428
CAS Number: 57982-78-2
Molecular Formula: C21H27N
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Budipine, chemically known as 1-tert-butyl-4,4-diphenylpiperidine, is a synthetic organic compound classified as a diphenylpiperidine derivative []. It has primarily central action and is of interest to researchers due to its diverse pharmacological profile suggesting therapeutic potential as an antiparkinsonian drug []. While early studies focused on its antiparkinsonian properties, recent research explores its wider applications in neuroscience and pharmacology.

Synthesis Analysis

Budipine and related 4,4-diphenylpiperidines can be synthesized by various methods. One approach involves the reaction of piperidine derivatives, such as 3-aroyl-4-aryl-4-hydroxypiperidines, with benzene under Friedel-Crafts conditions []. This reaction proceeds regioselectively and yields a variety of 1-alkyl-4,4-diphenylpiperidines, including Budipine, with attractive yields.

Molecular Structure Analysis

While specific chemical reactions involving Budipine are not extensively discussed in the provided literature, its metabolic pathway highlights the O-demethylation reaction []. This reaction, primarily catalyzed by the polymorphic CYP2C19 enzyme, converts 18-methoxycoronaridine to 18-hydroxycoronaridine, suggesting Budipine's potential role in probing CYP2C19 activity in vitro and in vivo.

Mechanism of Action

Budipine's mechanism of action is complex and involves several neurotransmitter systems. Its antiparkinsonian effects are attributed to a combination of anticholinergic and indirect dopaminomimetic properties [, ]. It acts as a weak antagonist at muscarinic acetylcholine receptors [], facilitating acetylcholine release and contributing to its anticholinergic action. Budipine also enhances dopamine release [] and increases the activity of aromatic L-amino acid decarboxylase, the enzyme responsible for dopamine synthesis from L-DOPA []. This enhances dopamine production and release, contributing to its dopaminomimetic properties. Additionally, Budipine exhibits an antagonistic effect on NMDA receptors [] and sigma 1 receptors [], further contributing to its complex mechanism of action.

Physical and Chemical Properties Analysis

Budipine's physical and chemical properties are crucial for its pharmacokinetic profile and interaction with biological systems []. It exhibits a specific pKa value, reflecting its acid-base properties, and a partition coefficient (P) indicating its lipophilicity. The saturation concentration (Cs) determines its solubility in biological fluids, while surface activity influences its interaction with cell membranes. Protein binding characteristics are also crucial for its distribution and availability within the body.

Applications

Budipine's primary research application focuses on its potential as an antiparkinsonian agent. In vitro studies using rabbit brain tissue demonstrate its ability to increase spontaneous dopamine release while inhibiting evoked dopamine release in the presence of a dopamine reuptake inhibitor []. In vivo studies using reserpine-treated rats show that budipine potentiates the release of dopamine synthesized from L-DOPA in both the substantia nigra and corpus striatum []. Clinical trials investigating its efficacy in Parkinson's disease have shown promising results. In a double-blind placebo-controlled trial, budipine significantly improved motor symptoms in patients receiving stable dopaminergic treatment []. Other studies have demonstrated its tremorlytic activity in Parkinson's disease [, ].

Beyond Parkinson's disease, research explores Budipine's potential for treating other neurological conditions. Studies suggest it may be beneficial for neuroleptic-induced parkinsonism []. It also shows potential as a prophylactic treatment for cluster headache and cluster migraine [, ]. In rat models, budipine exhibits neuroprotective effects against MPTP neurotoxicity [] and has demonstrated synergism with topiramate in treating refractory status epilepticus []. Additionally, research suggests that budipine binds to NMDA and sigma receptors in human brain tissue [], opening possibilities for exploring its potential in other neurological and psychiatric disorders.

Biperiden

Relevance: Multiple studies in the provided papers compare the pharmacological profile of budipine to that of biperiden. While both drugs exhibit anticholinergic properties, their mechanisms of action in treating Parkinson's disease differ. Biperiden primarily exerts its antiparkinsonian effects through its anticholinergic activity, while budipine demonstrates a combination of anticholinergic and indirect dopaminomimetic properties [, ]. This suggests that budipine may offer a broader spectrum of therapeutic benefits compared to biperiden in Parkinson's disease management.

Amantadine

Levodopa (L-DOPA)

Relevance: Several studies explore the interaction between budipine and levodopa in the context of Parkinson's disease treatment. Budipine enhances L-DOPA-induced dopamine release in the substantia nigra, a critical brain region affected in Parkinson's disease [, ]. This suggests that budipine might act synergistically with levodopa to increase dopamine levels in the brain and potentially improve motor symptoms in patients.

Domperidone

Relevance: Research presented in the provided papers uses domperidone to investigate the involvement of D2 receptors in the pharmacological effects of budipine []. The results show that domperidone attenuates the inhibitory effects of budipine on acetylcholine release, suggesting that budipine's action might involve modulation of D2 receptor activity.

Nomifensine

Relevance: The provided research uses nomifensine as a pharmacological tool to study the effects of budipine on dopamine and acetylcholine release in the brain []. The presence of nomifensine helps distinguish between the direct and indirect effects of budipine on neurotransmitter release.

α-Methyl-p-tyrosine (α-MPT)

Relevance: Research included in the provided papers utilizes α-MPT in conjunction with reserpine to create a model of dopamine depletion in rats [, ]. This model allows for the investigation of budipine's effects on dopamine synthesis and release from L-DOPA, providing insights into its potential mechanisms of action in Parkinson's disease.

Reserpine

Relevance: In the presented research, reserpine is used in combination with α-MPT to establish a model of dopamine depletion in rats [, ]. This model allows researchers to study the effects of budipine on dopamine synthesis and release, providing valuable insights into its potential therapeutic benefits in Parkinson's disease.

Dizocilpine (MK-801)

Relevance: Although not directly compared to budipine in the provided research, dizocilpine is mentioned in a study investigating the potential antioxidative properties of NMDA receptor antagonists []. This study suggests that non-competitive NMDA receptor antagonists, like dizocilpine, may have antioxidant effects, a property that could be relevant to the potential neuroprotective effects attributed to budipine.

Properties

CAS Number

57982-78-2

Product Name

Budipine

IUPAC Name

1-tert-butyl-4,4-diphenylpiperidine

Molecular Formula

C21H27N

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C21H27N/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3

InChI Key

QIHLUZAFSSMXHQ-UHFFFAOYSA-N

SMILES

CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

4,4-diphenyl-1-tert-butylpiperidine hydrochloride
budipine
budipine hydrochloride
Parkinsan

Canonical SMILES

CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.